molecular formula C13H10ClNO2 B11946755 alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol CAS No. 1761-31-5

alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol

Cat. No.: B11946755
CAS No.: 1761-31-5
M. Wt: 247.67 g/mol
InChI Key: MECAZNFEEJTGNK-UHFFFAOYSA-N
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Description

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound known for its unique structural and functional properties It is a derivative of phenol and is characterized by the presence of a chloro group, a hydroxyl group, and an imino group attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol typically involves the condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

1761-31-5

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

4-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10ClNO2/c14-10-5-6-13(17)11(7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H

InChI Key

MECAZNFEEJTGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)O)O

Origin of Product

United States

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